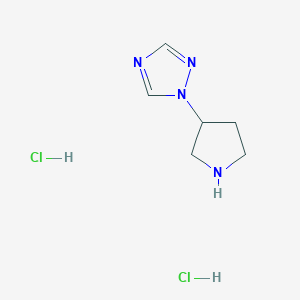

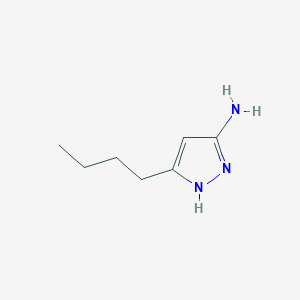

1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds featuring the 1,2,4-triazole moiety are known for their significant biological activities, attributed to the inherent properties of the triazole ring such as hydrogen bonding capability, solubility, dipole character, and structural rigidity. This class of compounds is commonly synthesized through click chemistry reactions, offering a versatile platform for the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolidin-3-yl-1H-1,2,4-triazole derivatives often involves click chemistry, leveraging the azide-alkyne cycloaddition in the presence of copper(I) catalysts. This method provides a straightforward approach to obtaining these compounds with high yields and selectivity. For instance, polysubstituted pyrrolidines linked to 1,2,3-triazoles have been synthesized using sodium ascorbate and copper(II) sulfate pentahydrate, yielding excellent outcomes (89–95%) (Ince et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Research on "1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride" has shown it to be a versatile precursor in the synthesis of a wide range of derivatives. For instance, a study demonstrated the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring, yielding a library of 14 N-substituted pyrrolidine derivatives. This synthesis involved epoxide ring opening followed by various reactions to produce novel amide and amine derivatives with potential clinical applications due to the 1,2,4-triazoles' significant biological activities (Prasad et al., 2021).

Antifungal Activity

Another study focused on the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety. These compounds exhibited moderate to high fungicidal activities against several phytopathogens, with some derivatives showing broad-spectrum antifungal activities comparable to commercial fungicides. This highlights the potential of this compound derivatives in developing new antifungal agents (Bai et al., 2020).

Biological Activities and Applications

Further studies have explored the synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,4-triazoles and their derivatives, revealing a range of biological activities. These activities include antimicrobial effects, suggesting the utility of these compounds in medical and agricultural settings. For example, novel 1H-1,2,4-triazole derivatives containing a pyridine unit were synthesized and demonstrated antibacterial and plant growth regulatory activities, indicating the potential for agricultural applications (Liu et al., 2007).

Luminescence and Sensor Applications

Derivatives of this compound have also been investigated for their luminescence properties. For instance, new Zn complexes based on 1,2,4-triazoles were synthesized, showing strong green–blue luminescence. This property could be utilized in developing materials for optical sensors or bioimaging applications (Gusev et al., 2011).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives have a significant influence on the biological activity of compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that compounds with a pyrrolidine ring can affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

It is known that compounds with a pyrrolidine ring can have diverse biological activities .

Action Environment

It is known that the environment can have a significant impact on the action of compounds with a pyrrolidine ring .

Eigenschaften

IUPAC Name |

1-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c1-2-7-3-6(1)10-5-8-4-9-10;;/h4-7H,1-3H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLWWVHJKJGHBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=NC=N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909316-43-3 |

Source

|

| Record name | 1-(pyrrolidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2489727.png)

![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)